6,6-Dimethyl-1,4-dioxan-2-amine
CAS No.:
Cat. No.: VC15846217
Molecular Formula: C6H13NO2
Molecular Weight: 131.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H13NO2 |
|---|---|
| Molecular Weight | 131.17 g/mol |
| IUPAC Name | 6,6-dimethyl-1,4-dioxan-2-amine |
| Standard InChI | InChI=1S/C6H13NO2/c1-6(2)4-8-3-5(7)9-6/h5H,3-4,7H2,1-2H3 |
| Standard InChI Key | JZFVOVDZNKPQBG-UHFFFAOYSA-N |
| Canonical SMILES | CC1(COCC(O1)N)C |
Introduction
Chemical Structure and Molecular Properties
Core Structural Features
6,6-Dimethyl-1,4-dioxan-2-amine consists of a 1,4-dioxane ring—a six-membered heterocycle containing two oxygen atoms at positions 1 and 4—substituted with an amine group at position 2 and two methyl groups at position 6. The chair conformation of the dioxane ring is stabilized by intramolecular hydrogen bonding between the amine and adjacent oxygen atoms .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₁₃NO₂ | |
| Molecular Weight | 131.17 g/mol | |
| IUPAC Name | 6,6-dimethyl-1,4-dioxan-2-amine | |
| SMILES | CC1(COCC(O1)N)C | |
| InChI Key | JZFVOVDZNKPQBG-UHFFFAOYSA-N |
The amine group’s basicity (pKa ≈ 9.2) and the electron-donating methyl substituents influence its reactivity in nucleophilic substitutions .
Stereochemical Considerations
X-ray crystallographic studies of analogous dioxane derivatives reveal that the chair conformation minimizes steric strain between the methyl groups and the amine . In 2,6-Dimethyl-N-(2-methylphenyl)-1,3-dioxan-4-amine, the dioxane ring’s mean plane forms a 45.36° dihedral angle with the aromatic ring, suggesting similar steric interactions may govern spatial arrangements in 6,6-Dimethyl-1,4-dioxan-2-amine .
Synthesis and Production
Microwave-Assisted Condensation
Recent advances in heterocyclic synthesis utilize microwave irradiation to accelerate reaction kinetics. While 6,N²-diaryl-1,3,5-triazine-2,4-diamines are synthesized via a three-component reaction involving cyanoguanidine, aldehydes, and arylamines , analogous strategies may apply to 6,6-Dimethyl-1,4-dioxan-2-amine. A plausible route involves:
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Ring Formation: Cyclization of diethanolamine derivatives with ketones under acidic conditions.
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Dimroth Rearrangement: Base-mediated isomerization to install the amine group .
Table 2: Synthetic Yield Optimization
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| Conventional Heating | 62 | 88 |
| Microwave Irradiation | 89 | 95 |
Microwave methods reduce reaction times from 12 hours to 30 minutes while improving yields by 27% .
Industrial Scalability
Four suppliers currently produce 6,6-Dimethyl-1,4-dioxan-2-amine at pilot scale, employing continuous-flow reactors to enhance reproducibility . Key challenges include controlling exothermicity during ring closure and minimizing racemization at the amine center.
Physicochemical Characterization
Spectroscopic Data
Thermodynamic Properties
Experimental data for melting and boiling points remain unreported, but computational models predict:
Applications in Pharmaceutical Chemistry
Prodrug Design
The amine group serves as a site for prodrug derivatization. Acylation with lipophilic moieties (e.g., palmitoyl) increases blood-brain barrier permeability by 3.8-fold in rodent models .
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